molecular formula C26H29NO2 B4309280 2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE

2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE

Cat. No.: B4309280
M. Wt: 387.5 g/mol
InChI Key: WWDBEEMXJBSVGF-UHFFFAOYSA-N
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Description

2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE is a synthetic organic compound known for its unique structure and potential applications in various fields. The compound features an adamantyl group, a phenylacetyl group, and an acetamide moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE typically involves the adamantylation of phenol derivatives with adamantanols, catalyzed by ion-exchange sulfonic acid resin in acetic acid . This method is advantageous due to its waste-free process and the recyclability of the resin catalyst. The reaction conditions are mild, ensuring high selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher throughput. The use of recyclable catalysts and waste-free processes is crucial for sustainable industrial production.

Chemical Reactions Analysis

Types of Reactions

2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins. The phenylacetyl group may interact with enzymes or receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(ADAMANTAN-1-YL)-N-[2-(2-PHENYLACETYL)PHENYL]ACETAMIDE is unique due to its combination of the adamantyl and phenylacetyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and application.

Properties

IUPAC Name

2-(1-adamantyl)-N-[2-(2-phenylacetyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO2/c28-24(13-18-6-2-1-3-7-18)22-8-4-5-9-23(22)27-25(29)17-26-14-19-10-20(15-26)12-21(11-19)16-26/h1-9,19-21H,10-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBEEMXJBSVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC=C4C(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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